Talmapimod hydrochloride
Descripción general
Descripción
Talmapimod, also known as SCIO-469, is an orally bioavailable, small-molecule, p38 mitogen-activated protein kinase (MAPK) inhibitor with potential immunomodulating, anti-inflammatory, and antineoplastic activities . It is the first-generation oral p38 MAP kinase inhibitor developed by Scios and has shown to be effective in treating inflammatory diseases such as Rheumatoid Arthritis .
Molecular Structure Analysis
The molecular structure of Talmapimod hydrochloride is represented by the chemical formula C27H30ClFN4O3 . It has a molecular weight of 513.004 . The structure includes a carboxamide group attached to an indole, which classifies it as an indolecarboxamide derivative .Physical And Chemical Properties Analysis
Talmapimod hydrochloride has a molecular weight of 513 . It is soluble in DMSO at a concentration of 90 mg/mL . It should be stored in a cool, well-ventilated area, away from direct sunlight and sources of ignition .Aplicaciones Científicas De Investigación
Polypharmacological Anti-Inflammatory Agent
Talmapimod hydrochloride analogues have been studied for their potential as anti-inflammatory agents. Notably, a compound derived from talmapimod, identified as 6n, showed promising results in suppressing lipopolysaccharides-induced expressions of iNOS and COX-2 in RAW264.7 cells. It effectively downregulated NF-κB signaling and p38 MAPK phosphorylation, identifying it as a potent inhibitor against both p38α MAPK and COX-2. This suggests its potential development as a novel anti-inflammatory drug (Liu et al., 2019).PARP Inhibitor in Cancer Therapy
Talmapimod hydrochloride has been involved in studies related to poly(ADP-ribose) polymerase (PARP) inhibitors, a novel class of therapeutics for small cell lung cancer (SCLC). A study found that PARP inhibitor activity correlates with SLFN11 expression, and it demonstrated synergy with Temozolomide in SCLC. This indicates its potential application in the treatment of DNA damage mutation carriers and its efficacy in DNA repair processes (Lok et al., 2016).Intracellular Signaling in Platelets
Research has also investigated the role of talin, a protein related to talmapimod hydrochloride, in platelet signaling. Talin appears to be a key regulator of the platelet integrin αIIbβ3. Studies suggest that talin binding to β3 promotes integrin oligomerization, impacting platelet adhesion and aggregation, which could have implications for cardiovascular disease treatment (Abrams, 2005).
Safety And Hazards
Propiedades
IUPAC Name |
2-[6-chloro-5-[(2R,5S)-4-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazine-1-carbonyl]-1-methylindol-3-yl]-N,N-dimethyl-2-oxoacetamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30ClFN4O3.ClH/c1-16-13-33(17(2)12-32(16)14-18-6-8-19(29)9-7-18)26(35)21-10-20-22(25(34)27(36)30(3)4)15-31(5)24(20)11-23(21)28;/h6-11,15-17H,12-14H2,1-5H3;1H/t16-,17+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJUFGQLUOOBQP-MCJVGQIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CN1C(=O)C2=C(C=C3C(=C2)C(=CN3C)C(=O)C(=O)N(C)C)Cl)C)CC4=CC=C(C=C4)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN([C@H](CN1C(=O)C2=C(C=C3C(=C2)C(=CN3C)C(=O)C(=O)N(C)C)Cl)C)CC4=CC=C(C=C4)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31Cl2FN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Talmapimod hydrochloride | |
CAS RN |
309915-12-6 | |
Record name | Talmapimod hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0309915126 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.